molecular formula C20H28ClFN2O3S B11331768 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-cycloheptylpiperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-cycloheptylpiperidine-4-carboxamide

Cat. No.: B11331768
M. Wt: 431.0 g/mol
InChI Key: RKPYDLMSHUOBSY-UHFFFAOYSA-N
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-CYCLOHEPTYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and industrial processes. This compound is characterized by the presence of a piperidine ring, a cycloheptyl group, and a methanesulfonyl group attached to a chlorofluorophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-CYCLOHEPTYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Chlorofluorophenyl Methanesulfonyl Intermediate:

    Cycloheptylpiperidine Formation:

    Coupling Reaction:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-CYCLOHEPTYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-CYCLOHEPTYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Industry: Used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-CYCLOHEPTYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The methanesulfonyl group may play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-CYCLOHEXYLPIPERIDINE-4-CARBOXAMIDE
  • 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-CYCLOPENTYLPIPERIDINE-4-CARBOXAMIDE

Comparison:

  • Structural Differences: The primary difference lies in the cycloalkyl group attached to the piperidine ring. The cycloheptyl group in the target compound may confer different steric and electronic properties compared to cyclohexyl or cyclopentyl groups.
  • Unique Properties: The presence of the cycloheptyl group may enhance the compound’s binding affinity and selectivity towards certain molecular targets, making it unique in its class.

Properties

Molecular Formula

C20H28ClFN2O3S

Molecular Weight

431.0 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-cycloheptylpiperidine-4-carboxamide

InChI

InChI=1S/C20H28ClFN2O3S/c21-18-8-5-9-19(22)17(18)14-28(26,27)24-12-10-15(11-13-24)20(25)23-16-6-3-1-2-4-7-16/h5,8-9,15-16H,1-4,6-7,10-14H2,(H,23,25)

InChI Key

RKPYDLMSHUOBSY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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